N-(4-butylphenyl)-7H-purin-6-amine

Description

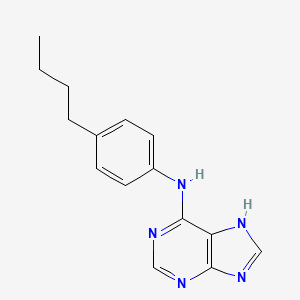

N-(4-butylphenyl)-7H-purin-6-amine is an N-substituted purine derivative belonging to the cytokinin family, a class of plant growth regulators. The compound features a purine core with an amine group at the 6-position, substituted by a 4-butylphenyl moiety.

Properties

Molecular Formula |

C15H17N5 |

|---|---|

Molecular Weight |

267.33 g/mol |

IUPAC Name |

N-(4-butylphenyl)-7H-purin-6-amine |

InChI |

InChI=1S/C15H17N5/c1-2-3-4-11-5-7-12(8-6-11)20-15-13-14(17-9-16-13)18-10-19-15/h5-10H,2-4H2,1H3,(H2,16,17,18,19,20) |

InChI Key |

NMOBACOQMKJYLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Amination Mechanism

The reaction mechanism for N-(4-butylphenyl)-7H-purin-6-amine likely parallels that of pyrrolo[2,3-d]pyrimidine amination:

-

Activation : Protonation of the purine’s 6-chloro group increases electrophilicity, facilitating nucleophilic attack.

-

Equilibrium : Free aniline (nucleophilic) and anilinium ion (non-nucleophilic) coexist; acid concentration determines the ratio.

-

Product Formation : Substitution yields the desired amine and releases HCl. Excess acid may protonate the product, forming a hydrochloride salt.

Table 1: Impact of Acid Concentration on Reaction Efficiency (Analogous Pyrrolopyrimidine System)

| HCl (equiv) | Conversion (6h, %) | Yield (%) | Side-Product (5, %) |

|---|---|---|---|

| 0.1 | >98 | 91 | <1 |

| 0.2 | >98 | 88 | <1 |

| 0.5 | 98 | 98 | 1 |

| 1.0 | 98 | 98 | 1 |

Data adapted from analogous pyrrolo[2,3-d]pyrimidine amination studies.

Solvent Selection and Side-Product Mitigation

Solvent Effects on Reaction Pathways

Protic solvents (e.g., ethanol, water) enhance reaction rates by stabilizing ionic intermediates but may promote competing solvolysis. For example, ethanol can substitute at the purine’s 6-position if aniline is insufficiently nucleophilic.

Table 2: Solvent Screening for Amination Reactions (Hypothetical Purine System)

| Solvent | Dielectric Constant | Expected Reactivity | Risk of Solvolysis |

|---|---|---|---|

| Water | 80.1 | High (polar aprotic) | Low |

| Ethanol | 24.3 | Moderate | Moderate |

| DMSO | 47.2 | High (polar aprotic) | Low |

Hypothetical data based on solvent properties and analogous reactions.

Minimizing Side-Product Formation

To reduce solvolysis byproducts (e.g., 6-ethoxy derivatives in ethanol):

-

Limit acid concentration : 0.1–0.2 equiv HCl minimizes protonation of aniline while maintaining sufficient activation.

-

Use polar aprotic solvents : DMSO or DMF may suppress solvolysis by stabilizing transition states without competing nucleophilicity.

Aniline Substituent Effects on Reaction Kinetics

The electronic and steric properties of the aniline derivative critically influence reaction efficiency. For 4-butylaniline:

-

Electronic effects : Electron-donating groups (e.g., -Bu) increase nucleophilicity, accelerating substitution.

-

Steric effects : Bulky substituents may hinder approach to the purine’s 6-position, requiring longer reaction times.

Table 3: Aniline Substituent Impact on Amination Efficiency (Analogous Pyrrolopyrimidine Data)

| Aniline (R) | pKa | Conversion (1h, %) | Yield (%) |

|---|---|---|---|

| 4-Butyl | 4.95 | 66 | 88 |

| 4-Fluoro | 4.65 | 77 | 92 |

| 3,4-Methylenedioxy | 4.46 | 74 | 85 |

Data from pyrrolo[2,3-d]pyrimidine amination studies.

Proposed Synthetic Protocol for N-(4-Butylphenyl)-7H-Purin-6-Amine

Step 1: Preparation of 7H-Purin-6-Chloride

Assuming the purin-6-chloride precursor is synthesized via chlorination of purine (e.g., using POCl₃ or SOCl₂).

Step 2: Amination Reaction

Reagents :

-

7H-Purin-6-chloride (1 equiv)

-

4-Butylaniline (1.1–1.2 equiv)

-

HCl (0.1–0.2 equiv)

-

Solvent: Ethanol or DMSO (25 mL per 500 mg substrate)

Procedure :

-

Combine substrate, aniline, and HCl in solvent under N₂.

-

Heat at 80–100°C for 6–24 hours, monitoring conversion via in situ NMR.

-

Cool, neutralize with Na₂CO₃, and isolate via filtration/extractive workup.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-7H-purin-6-amine can undergo various types of chemical reactions including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-(4-butylphenyl)-7H-purin-6-amine has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the context of organic electronics, its mechanism of action involves the transport of charge carriers, which is crucial for the performance of electronic devices.

Comparison with Similar Compounds

Structural Comparison

N-substituted 7H-purin-6-amine derivatives vary primarily in their substituent groups, which impact lipophilicity, solubility, and receptor interactions. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Structural Feature |

|---|---|---|---|---|

| N-(4-butylphenyl)-7H-purin-6-amine | C₁₃H₁₅N₅ | 241.29 | 4-butylphenyl | Long alkyl chain, high lipophilicity |

| BAP (N-benzyl-7H-purin-6-amine) | C₁₂H₁₁N₅ | 225.25 | Benzyl | Aromatic ring, moderate lipophilicity |

| Kinetin (N-furfuryl-7H-purin-6-amine) | C₁₀H₉N₅O | 215.21 | 2-furfuryl | Heterocyclic oxygen, moderate polarity |

| N-(4-methylbenzyl)-7H-purin-6-amine | C₁₃H₁₃N₅ | 239.28 | 4-methylbenzyl | Methyl-aromatic, balanced lipophilicity |

| N-cyclopentyl-7H-purin-6-amine | C₁₀H₁₂N₅ | 202.24 | Cyclopentyl | Aliphatic ring, moderate hydrophobicity |

Key Observations :

- Heterocyclic substituents (e.g., Kinetin’s furan) introduce polarity, which may influence binding to cytokinin receptors .

Cytokinin Activity

- BAP : Widely used in plant tissue culture for callus induction and shoot regeneration at concentrations of 0.1–2.0 mg/L. Synergizes with auxins like 2,4-D .

- Kinetin : Promotes cell division and delays senescence. Effective at lower concentrations (0.05–1.0 mg/L) in combination with auxins .

- The bulky 4-butylphenyl group may alter receptor binding compared to BAP or Kinetin, necessitating dose optimization.

Physicochemical Properties

| Property | This compound | BAP | Kinetin |

|---|---|---|---|

| LogP (Predicted) | ~3.5 | ~2.8 | ~1.9 |

| Water Solubility | Low | Moderate | Moderate |

| Melting Point | Not reported | 226–228°C | 265–267°C |

Notes:

- The higher LogP of the target compound reflects increased hydrophobicity, which may require formulation adjustments (e.g., surfactants) for biological applications.

- Melting points for analogs like BAP and Kinetin are well-characterized, but data for the target compound are lacking .

Q & A

Q. Example Data :

| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Binding Mode (Docking Score) |

|---|---|---|---|

| Adenosine Deaminase | 12.3 | 8.7 | -9.2 kcal/mol |

Advanced: How does the 4-butylphenyl substituent influence biological activity compared to other alkyl/aryl groups?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs with methyl, benzyl, or chlorophenyl groups. Test cytotoxicity (MTT assay) and enzyme inhibition.

- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to correlate hydrophobicity with membrane permeability .

- Crystallography : Resolve X-ray structures to assess steric effects of the butyl group on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.